2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride
Overview
Description
2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is known for its role as a small-molecule inhibitor of RNA polymerase I transcription, showing promising activity against cancer cells without significant side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride typically involves the reaction of cyclohex-3-en-1-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in inhibiting RNA polymerase I transcription, making it a potential candidate for cancer research.
Medicine: Explored for its therapeutic potential in treating cancer due to its ability to selectively target cancer cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting RNA polymerase I transcription, which is crucial for ribosomal RNA synthesis in cells. By targeting this pathway, it disrupts the production of ribosomes, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Similar in structure but lacks the ethan-1-ol group.
(Cyclohex-1-en-1-ylmethyl)amine hydrochloride: Similar but differs in the position of the double bond and the absence of the ethan-1-ol group.
Uniqueness
2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride is unique due to its specific structure that allows it to inhibit RNA polymerase I transcription effectively. This specificity makes it a valuable compound in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
2-(cyclohex-3-en-1-ylmethylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-6-10-8-9-4-2-1-3-5-9;/h1-2,9-11H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCLUAOGLKMUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-44-6 | |
Record name | Ethanol, 2-[(3-cyclohexen-1-ylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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